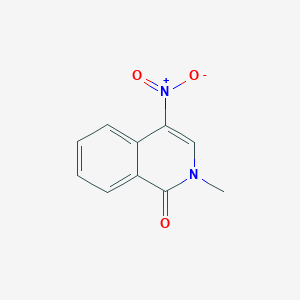

2-Methyl-4-nitroisoquinolin-1(2H)-one

Description

2-Methyl-4-nitroisoquinolin-1(2H)-one is a nitro-substituted isoquinolinone derivative with the molecular formula C₁₀H₈N₂O₃. The compound features a methyl group at position 2 and a nitro group at position 4 of the isoquinolinone scaffold. Isoquinolinones are heterocyclic compounds of pharmacological interest due to their antihypertensive, antitumor, and antimicrobial activities .

Properties

IUPAC Name |

2-methyl-4-nitroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-6-9(12(14)15)7-4-2-3-5-8(7)10(11)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXPUBRGQYMEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309872 | |

| Record name | 2-Methyl-4-nitroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33930-79-9 | |

| Record name | 33930-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroisoquinolin-1(2H)-one typically involves the nitration of 2-methylisoquinolin-1(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group. Common reagents for these reactions include halogens and sulfonating agents.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, sulfur trioxide in sulfuric acid.

Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

Major Products:

Reduction: 2-Methyl-4-aminoisoquinolin-1(2H)-one.

Substitution: 2-Methyl-4-chloroisoquinolin-1(2H)-one, 2-Methyl-4-sulfonylisoquinolin-1(2H)-one.

Oxidation: 2-Carboxy-4-nitroisoquinolin-1(2H)-one.

Scientific Research Applications

Introduction to 2-Methyl-4-nitroisoquinolin-1(2H)-one

This compound is a nitrogen-containing heterocyclic compound with significant potential in various scientific research applications. This compound, characterized by its unique molecular structure, has garnered attention for its biological activities and utility in synthetic chemistry.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its derivatives have shown promising results against various cancer cell lines and have been explored for antimicrobial properties.

Case Study: Anticancer Activity

Research indicates that isoquinolinones can exhibit cytotoxic effects on cancer cells, with specific derivatives demonstrating selective toxicity against tumor cells while sparing normal cells. For instance, studies have reported that modifications to the isoquinolinone scaffold can enhance its antiproliferative activity against breast cancer cells .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex heterocyclic compounds. Its nitro group can undergo bioreduction, leading to reactive intermediates that are valuable in further chemical transformations.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving benzamide derivatives and functionalized arenes. The compound's ability to participate in diverse chemical reactions makes it a critical intermediate for synthesizing pharmaceuticals and agrochemicals.

Biological Research

In biological studies, this compound has been investigated for its interaction with cellular targets, which could lead to the development of new therapeutic agents. The mechanism of action often involves the modulation of specific pathways associated with cell growth and apoptosis.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroisoquinolin-1(2H)-one largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methyl-4-nitroisoquinolin-1(2H)-one with its analogs based on substituents, molecular weight, and key identifiers:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | 2-CH₃, 4-NO₂ | C₁₀H₈N₂O₃ | ~206.18* | Not Provided |

| 4-Nitroisoquinolin-1(2H)-one | 4-NO₂ | C₉H₆N₂O₃ | 190.16 | 55404-29-0 |

| 2-Methylisoquinolin-1(2H)-one | 2-CH₃ | C₁₀H₉NO | 159.18 | 4594-71-2 |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | 2-CH₃, 4-Br | C₁₀H₈BrNO | 238.08 | 33930-63-1 |

| 2-Methyl-4-phenylisoquinolin-1(2H)-one | 2-CH₃, 4-C₆H₅ | C₁₆H₁₃NO | 235.28 | 108960-88-9 |

*Estimated based on the molecular formula.

Key Observations:

- Nitro vs.

- Methyl Group Impact: The 2-methyl group in this compound adds steric hindrance, which may influence solubility and metabolic stability compared to non-methylated analogs .

Biological Activity

2-Methyl-4-nitroisoquinolin-1(2H)-one (CAS No. 33930-79-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group at the 4-position and a methyl group at the 2-position of the isoquinoline ring system. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For example, it may interact with enzymes involved in inflammatory pathways or microbial resistance mechanisms.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antibacterial Activity : In vitro studies have demonstrated that the compound possesses significant antibacterial properties. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

- Anticancer Potential : Some studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The growth inhibition observed in various cancer cell lines indicates a potential role in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.